REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([CH2:9][CH2:10][CH2:11]Br)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[N-:13]=[N+:14]=[N-:15].[Na+]>CC(C)=O>[CH2:1]([O:3][P:4]([CH2:9][CH2:10][CH2:11][N:13]=[N+:14]=[N-:15])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CCCBr
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 12 hours under nitrogen atmosphere
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)CCCN=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |